molecular formula C13H11NO2 B12052214 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde CAS No. 1465885-15-7

1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B12052214
CAS No.: 1465885-15-7
M. Wt: 213.23 g/mol
InChI Key: FYKNTVQRXPNYDG-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a phenylethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of phenylglyoxal with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic techniques such as NMR and IR spectroscopy .

Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions, which are known for their efficiency and high atom economy. These reactions allow for the formation of complex molecular structures in a single operation, reducing waste and simplifying the purification process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The phenylethyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, binding to receptor sites, and influencing cellular signaling processes .

Comparison with Similar Compounds

Uniqueness: 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of a pyrrole ring and an aldehyde functional group.

Properties

CAS No.

1465885-15-7

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-phenacylpyrrole-2-carbaldehyde

InChI

InChI=1S/C13H11NO2/c15-10-12-7-4-8-14(12)9-13(16)11-5-2-1-3-6-11/h1-8,10H,9H2

InChI Key

FYKNTVQRXPNYDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=CC=C2C=O

Origin of Product

United States

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